molecular formula C18H16N2O3S2 B488582 (Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide CAS No. 620543-68-2

(Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B488582
CAS No.: 620543-68-2
M. Wt: 372.5g/mol
InChI Key: IDAWQJVAACQITB-UHFFFAOYSA-N
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Description

Thiazolo[5,4-d]thiazoles are a class of compounds that have been studied for their potential applications in organic electronics . They are electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .


Molecular Structure Analysis

Thiazolo[5,4-d]thiazoles have a fused (bi)heterocycle structure . They are electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Future Directions

Thiazolo[5,4-d]thiazoles have been recognized for their high potential, notably in the field of organic photovoltaics . There is plenty of room for improvement and broadening of the material scope .

Properties

IUPAC Name

N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c21-17(13-7-3-1-4-8-13)19-18-20(14-9-5-2-6-10-14)15-11-25(22,23)12-16(15)24-18/h1-10,15-16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAWQJVAACQITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC=CC=C3)N2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269671
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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